molecular formula C14H9Cl2N3O B2601434 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide CAS No. 1387872-16-3

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide

Cat. No. B2601434
CAS RN: 1387872-16-3
M. Wt: 306.15
InChI Key: PNARQKUOQBPPOA-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide, also known as DCPC, is a chemical compound that has recently gained attention in scientific research. DCPC is a pyridine carboxamide derivative that has been found to have potential applications in the field of medicine, particularly in cancer treatment.

Mechanism of Action

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide exerts its cytotoxic effects on cancer cells by targeting specific pathways involved in cancer cell survival and growth. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, which ultimately leads to apoptosis. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell survival and growth. Inhibition of CK2 leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer cell survival and growth. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to have minimal toxicity on normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have minimal toxicity on normal cells. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has also been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. However, 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has some limitations for lab experiments. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide in cancer treatment.

Future Directions

There are several future directions for research on 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide. One direction is to further investigate the mechanism of action of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide. Understanding the specific pathways involved in 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide's cytotoxic effects on cancer cells could lead to the development of more effective cancer treatments. Another direction is to study the efficacy of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide in vivo. Animal studies could provide valuable information on the potential of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide as a cancer treatment. Additionally, further research could investigate the potential of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Overall, 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has the potential to be a valuable candidate for cancer treatment, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide involves the reaction of 5,6-dichloronicotinic acid with N-methyl-3-cyanobenzamide in the presence of a coupling agent. The resulting compound is then purified through recrystallization to obtain pure 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide. The synthesis method has been optimized to produce high yields of 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide with high purity.

Scientific Research Applications

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to have potential applications in cancer treatment. Studies have shown that 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has cytotoxic effects on cancer cells, particularly on breast cancer cells. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer cell survival and growth.

properties

IUPAC Name

5,6-dichloro-N-(3-cyanophenyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c1-19(11-4-2-3-9(5-11)7-17)14(20)10-6-12(15)13(16)18-8-10/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNARQKUOQBPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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